![molecular formula C27H34N10O B14192707 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol CAS No. 918891-61-9](/img/structure/B14192707.png)
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol is a complex organic compound with a molecular formula of C31H38N6O . This compound is characterized by the presence of multiple pyridine rings and amino groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 6-aminopyridine with formaldehyde and a secondary amine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency . The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding and van der Waals interactions, leading to inhibition or activation of the target’s function . The pathways involved include signal transduction and metabolic pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis{bis[(6-methyl-2-pyridinyl)methyl]amino}propan-2-ol: Similar structure but with methyl groups instead of amino groups.
1,3-Bis(isopropylamino)propan-2-ol: Contains isopropyl groups instead of pyridine rings.
Uniqueness
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol is unique due to its multiple amino groups and pyridine rings, which provide a high degree of versatility in chemical reactions and applications. This makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
918891-61-9 |
|---|---|
Formule moléculaire |
C27H34N10O |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
1,3-bis[bis[(6-aminopyridin-2-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C27H34N10O/c28-24-9-1-5-19(32-24)13-36(14-20-6-2-10-25(29)33-20)17-23(38)18-37(15-21-7-3-11-26(30)34-21)16-22-8-4-12-27(31)35-22/h1-12,23,38H,13-18H2,(H2,28,32)(H2,29,33)(H2,30,34)(H2,31,35) |
Clé InChI |
KKTWVSYYFZWWCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N)CN(CC2=NC(=CC=C2)N)CC(CN(CC3=NC(=CC=C3)N)CC4=NC(=CC=C4)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


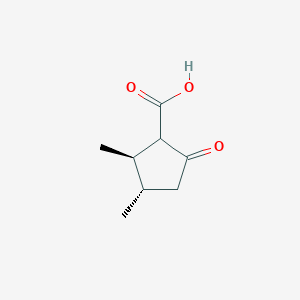
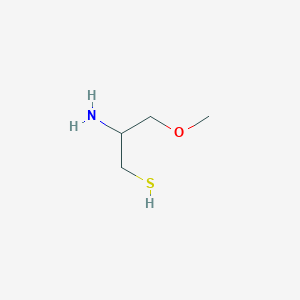
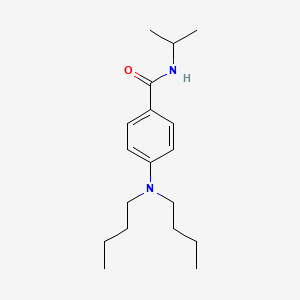

![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
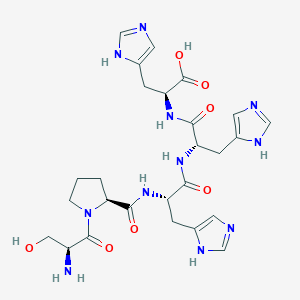
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
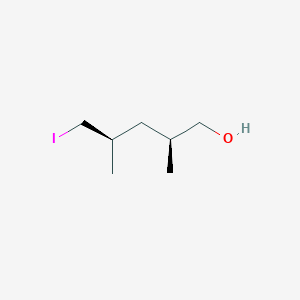
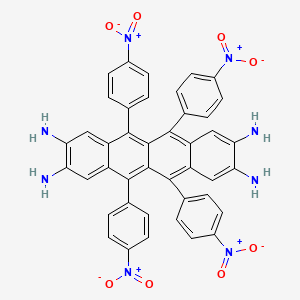
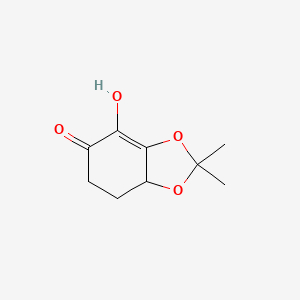
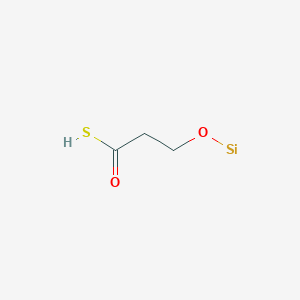
![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
